

# Comparative Activity of Andrographolide and Its Derivatives

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## Compound Focus: Andrographoside

CAS No.: 82209-76-5

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The table below summarizes the key activities and experimental data for andrographolide and its representative derivatives.

Compound Name	Core Biological Activities	Experimental Model (Cell Line/Organism)	Key Quantitative Results / IC50 / Efficacy	Primary Mechanism of Action
Andrographolide	Broad-spectrum anti-inflammatory, Antiviral (SARS-CoV-2) [1] [2] [3]	LPS/IFN- $\gamma$ induced RAW264.7 cells; Human macrophage THP-1 cells; Human lung epithelial Calu-3 cells [1] [3]	PGE2 inhibition (IC50 = 8.8 $\mu$ M); Inhibits IL-6, TNF- $\alpha$ , IFN- $\gamma$ ; SARS-CoV-2 inhibition (IC50 = 0.034 $\mu$ M) [1] [3]	Potent downregulation of NF- $\kappa$ B signaling pathway [1] [4] [3]

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<b>Derivative 3b</b>	Anti-inflammatory, Immunosuppressive [4]	Mouse model of LPS-induced acute pulmonary inflammation; AD-293 and HeLa cell lines [4]	Suppressed pro-inflammatory cytokines (TNF- $\alpha$ , IL-6); Protected mice from lung inflammation [4]	Inhibits NF- $\kappa$ B p65 subunit nuclear translocation and phosphorylation [4]
<b>Derivative 5a &amp; 5b</b>	Anti-inflammatory [4]	AD-293 and HeLa cell lines [4]	Inhibited TLR4 and TNF- $\alpha$ /NF- $\kappa$ B signaling pathways [4]	Attenuated phosphorylation of p65 and I $\kappa$ B $\alpha$ (components of NF- $\kappa$ B pathway) [4]
<b>C-12 dithiocarbamate with 2,4,5-trifluorobenzene (Compound 1)</b>	Antiviral (SARS-CoV-2 Main Protease Inhibitor) [5]	Enzyme inhibition assay against SARS-CoV-2 Mpro; Cytotoxicity in HepG2, HaCaT, HEK293T cells [5]	~70% Mpro inhibition at 100 $\mu$ M; Moderate to low cytotoxicity [5]	Non-covalent binding to Mpro active site (residues H41, M49, M165) [5]
<b>19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide</b>	Anticancer [3]	HCT116 and MCF-7 cancer cell lines [3]	IC50 < 8 $\mu$ M for both cell lines [3]	Information not specified in search results
<b>12-Thioether andrographolide analog</b>	Anticancer [3]	MCF-7 human breast cancer cell lines [3]	Cytotoxic effect [3]	Information not specified in search results

## Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of the data, here are the methodologies from key studies.

- **Anti-inflammatory Activity Assessment (in vitro) [1]**

- **Cell Model:** Murine macrophage RAW264.7 cells and differentiated human monocyte THP-1 cells were stimulated with Lipopolysaccharide (LPS) and interferon- $\gamma$  (IFN- $\gamma$ ) to induce an inflammatory state.
- **Treatment:** Cells were treated with increasing concentrations of andrographolide and various NSAIDs (e.g., diclofenac, ibuprofen, paracetamol).
- **Measurement:** Levels of key pro-inflammatory mediators, including **PGE2, nitric oxide (NO), TNF- $\alpha$ , IL-6, and IFN- $\gamma$** , were quantified using assays like ELISA.
- **Mechanism Probe:** The NF- $\kappa$ B pathway activity was examined using human endothelial-leukocyte adhesion molecule (ELAM) transfected RAW264.7 cells and analyzed via flow cytometry.

- **SARS-CoV-2 Main Protease (Mpro) Inhibition [5]**

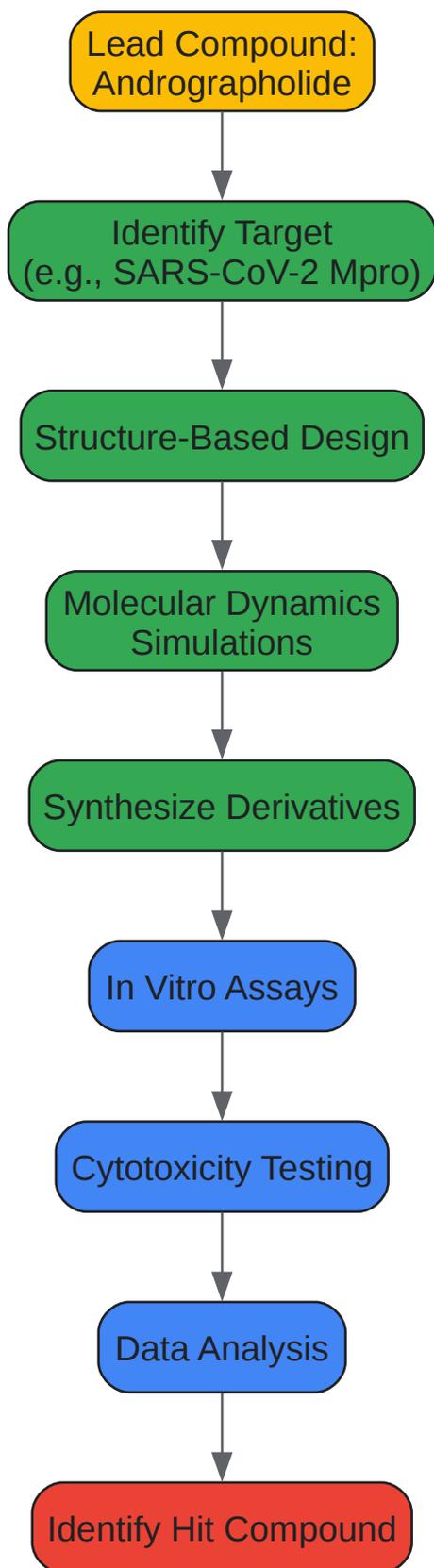
- **Design:** Derivatives were designed using a **structure-based drug design approach**, with molecular dynamics simulations to assess binding interactions and stability.
- **Synthesis:** The hit compound was chemically synthesized.
- **Enzyme Assay:** The inhibitory activity against SARS-CoV-2 Mpro was evaluated using an **enzyme inhibition assay**.
- **Cytotoxicity:** The safety profile of the compound was determined by assessing cytotoxicity in human cell lines, including HepG2, HaCaT, and HEK293T.

- **NF- $\kappa$ B Signaling Pathway Analysis [4]**

- **Cell Models:** Used AD-293 and HeLa cell lines transfected with luciferase reporters for TNF- $\alpha$ /NF- $\kappa$ B and TLR4/NF- $\kappa$ B pathways.
- **Treatment:** Cells were treated with synthesized andrographolide derivatives.
- **Luciferase Assay:** NF- $\kappa$ B pathway activity was measured by luciferase reporter activity. -
- **Western Blot & Immunofluorescence:** Techniques like Western Blot were used to detect protein levels and phosphorylation states (e.g., I $\kappa$ B $\alpha$ , p65). Immunofluorescence was used to observe the nuclear translocation of the NF- $\kappa$ B p65 subunit.

## Andrographolide Derivative Design and NF- $\kappa$ B Pathway Workflow

The diagrams below illustrate the logical workflow for derivative design and the primary anti-inflammatory mechanism identified in the research.



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## Key Insights for Researchers

- **Broad-Spectrum vs. Targeted Activity:** Andrographolide itself shows **broad anti-inflammatory activity** by targeting the central NF- $\kappa$ B pathway [1]. In contrast, newer derivatives are being meticulously designed for **specific molecular targets**, such as the SARS-CoV-2 main protease, demonstrating a shift towards precision drug development [5].
- **Structure-Activity Relationship (SAR):** Research confirms that even minor structural changes significantly impact biological activity and potency [4]. For instance, the configuration at carbon-14 (14 $\alpha$  vs. 14 $\beta$ ) and modifications at the 3 and 19 positions alter NF- $\kappa$ B inhibitory effects [4].
- **Challenge of Solubility and Bioavailability:** It is important to note that andrographolide has inherent challenges, including **low solubility in aqueous solutions and low oral bioavailability** [6] [7], which is a critical consideration for formulation development.

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